Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 82424-57-5
VCID: VC4154880
InChI: InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3
SMILES: COC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N
Molecular Formula: C11H9FN2O2S
Molecular Weight: 252.26

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate

CAS No.: 82424-57-5

Cat. No.: VC4154880

Molecular Formula: C11H9FN2O2S

Molecular Weight: 252.26

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate - 82424-57-5

Specification

CAS No. 82424-57-5
Molecular Formula C11H9FN2O2S
Molecular Weight 252.26
IUPAC Name methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
Standard InChI InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3
Standard InChI Key UUXZEJCXBIBGMH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₁₁H₉FN₂O₂S) comprises a thiazole ring with three distinct substituents:

  • Amino group (-NH₂) at position 4

  • 4-Fluorophenyl group at position 3

  • Methyl ester (-COOCH₃) at position 5

The fluorine atom’s para position on the phenyl ring influences electronic properties, enhancing metabolic stability and modulating intermolecular interactions compared to ortho-substituted analogs .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₉FN₂O₂S
Molecular Weight252.27 g/mol
IUPAC NameMethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
Canonical SMILESCOC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N
Topological Polar SA97.7 Ų

Synthesis and Reaction Pathways

Critical Reaction Parameters

  • Regioselectivity: Controlled by steric and electronic effects of substituents. The 4-fluorophenyl group’s electron-withdrawing nature directs electrophilic substitution to the thiazole’s C-4 position.

  • Yield Optimization: Microwave-assisted synthesis and catalyst systems (e.g., Pd(PPh₃)₄) improve efficiency .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity of the amino and ester groups. Low water solubility (<1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.39 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-H), 6.50 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) .

  • FT-IR: Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C-F stretch).

  • MS (ESI+): m/z 253.1 [M+H]⁺, 275.1 [M+Na]⁺.

Biological Activity and Applications

Modulation of ATPase Activity

Fluorinated thiazoles interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Compound 53 (4,4-difluorocyclohexyl analog) inhibits P-gp ATPase with IC₅₀ = 0.1 µM, reversing multidrug resistance in cancer cells . The 4-fluorophenyl variant may exhibit similar pharmacodynamic profiles.

Drug Discovery Scaffold

  • Pharmacophore Mapping: The thiazole core serves as a hydrogen-bond acceptor, while the 4-fluorophenyl group engages in hydrophobic interactions .

  • Lead Optimization: Methyl ester prodrugs improve bioavailability, as seen in valine-derived thiazole analogs .

Challenges and Future Directions

Synthetic Limitations

  • Racemization Risk: During thiazole ring formation, chiral centers may racemize under acidic conditions .

  • Purification Difficulties: Polar byproducts require advanced chromatographic techniques.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and reduce toxicity.

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assays in animal models.

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